molecular formula C25H20ClFN4OS B607897 GW837016X CAS No. 833473-68-0

GW837016X

Numéro de catalogue: B607897
Numéro CAS: 833473-68-0
Poids moléculaire: 478.97
Clé InChI: FNYHTKUCTLSINN-SFHVURJKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GW837016X (NEU-391) is an alkynyl-substituted thienopyrimidine derivative initially developed as a covalent inhibitor of human ErbB-2 tyrosine kinase. Its repurposing as an antiparasitic agent emerged from drug discovery efforts targeting Human African Trypanosomiasis (HAT), caused by Trypanosoma brucei . The compound demonstrates potent activity against T. brucei (EC50 = 0.26 µM) and other protozoan parasites, including Leishmania major and Trypanosoma cruzi, while maintaining low cytotoxicity in mammalian cell lines (HepG2 and NIH3T3) . In vivo studies in HAT mouse models showed a 50% extension in survival compared to untreated controls . Mechanistically, GW837016X disrupts trypanosome proliferation by arresting the cell cycle at the G2 phase prior to cytokinesis .

Propriétés

Numéro CAS

833473-68-0

Formule moléculaire

C25H20ClFN4OS

Poids moléculaire

478.97

Nom IUPAC

N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[(2S)-2-pyrrolidinylethynyl]thieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C25H20ClFN4OS/c26-21-12-19(7-9-23(21)32-14-16-3-1-4-17(27)11-16)31-25-24-22(29-15-30-25)13-20(33-24)8-6-18-5-2-10-28-18/h1,3-4,7,9,11-13,15,18,28H,2,5,10,14H2,(H,29,30,31)/t18-/m0/s1

Clé InChI

FNYHTKUCTLSINN-SFHVURJKSA-N

SMILES

FC1=CC(COC2=CC=C(NC3=C4C(C=C(C#C[C@H]5NCCC5)S4)=NC=N3)C=C2Cl)=CC=C1

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

GW837016X;  GW-837016X;  GW 837016X;  NEU-391;  NEU 391;  NEU391

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

GW837016X belongs to a broader class of thienopyrimidines optimized for antiparasitic activity. Below is a detailed comparison with structurally related derivatives and reference drugs:

Key Derivatives of GW837016X

Compound Target Parasite/Stage EC50 (µM) Selectivity (HepG2 CC50/EC50) Key Findings
GW837016X T. brucei (bloodstream) 0.26 >38.5 Broad-spectrum activity; extends survival in HAT mice by 50% .
59b L. major (promastigotes) 0.22 Not reported Submicromolar activity against promastigotes but inactive against amastigotes (EC50 >15 µM), limiting therapeutic potential .
59c T. brucei brucei ~0.1* >100 Comparable to suramin (reference drug); no cytotoxicity in HepG2 cells .
59d T. cruzi (amastigotes) 0.5 >20 Matches benznidazole (reference drug) in vitro; potential for Chagas disease therapy .
60b T. cruzi (amastigotes) 0.4 Not reported Similar efficacy to benznidazole but with improved physicochemical properties .
59e L. major (amastigotes) 0.8 Not reported 10-fold less active than amphotericin B; limited clinical relevance .

*EC50 values for 59c approximated from comparative data.

Structural and Functional Insights

  • Alkynyl Substitutions : Derivatives with alkynyl groups at position 6 (e.g., 59c, 60b) exhibit enhanced selectivity and potency against specific parasites. For example, 59c's submicromolar activity against T. brucei correlates with its low cytotoxicity, making it a promising candidate for HAT .
  • Spectrum of Activity : GW837016X shows broad antiparasitic activity, whereas derivatives like 59d and 60b are specialized for T. cruzi, highlighting scaffold flexibility for target-specific optimization .
  • Pharmacokinetic Limitations : Compounds like 59b and 59e, while potent in vitro, fail against amastigotes or show reduced efficacy compared to reference drugs, underscoring the need for further pharmacokinetic optimization .

Comparison with Reference Drugs

Drug Target Parasite EC50 (µM) Advantages Over GW837016X Derivatives Limitations Compared to GW837016X Derivatives
Suramin T. brucei ~0.1 Faster parasiticidal action High toxicity and inability to cross the blood-brain barrier .
Benznidazole T. cruzi 0.5 Clinical validation for Chagas disease Severe side effects and drug resistance .
Amphotericin B L. major (amastigotes) 0.08 Gold standard for leishmaniasis Nephrotoxicity and requirement for intravenous administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GW837016X
Reactant of Route 2
GW837016X

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.